

# A Comparative Guide to Infrared Window Materials: Strontium Selenide vs. Zinc Selenide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Strontium selenide	
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For researchers, scientists, and drug development professionals selecting optimal materials for infrared (IR) applications, the choice of an IR window is critical. This guide provides an objective comparison of two potential materials: the well-established Zinc Selenide (ZnSe) and the less common **Strontium Selenide** (SrSe). This comparison is based on available experimental data for their optical, thermal, and mechanical properties.

#### Introduction

Infrared windows are essential components in a variety of scientific instruments, including FT-IR spectrometers, thermal imaging systems, and CO2 lasers. The ideal IR window material offers high transmission in the desired wavelength range, durability to withstand the operating environment, and thermal stability. Zinc Selenide (ZnSe) is a widely used material in IR optics due to its broad transmission range and low absorption in the infrared spectrum. **Strontium Selenide** (SrSe), while not as extensively characterized as a standalone IR window material, is a component in some infrared-transmitting selenide glasses, suggesting its potential for good IR transparency.

This guide presents a side-by-side comparison of the known properties of SrSe and ZnSe to aid in material selection for specific research and development applications.

# Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for **Strontium Selenide** and Zinc Selenide. It is important to note that while extensive experimental data is available for ZnSe,





the data for single-crystal or polycrystalline SrSe suitable for IR windows is limited.

Property	Strontium Selenide (SrSe)	Zinc Selenide (ZnSe)
Optical Properties		
Transmission Range	Data not available	0.5 μm to 22 μm
Refractive Index (at 10.6 μm)	Data not available	2.4028
Thermal Properties		
Melting Point	1600 °C	1525 °C
Coefficient of Thermal Expansion	Data not available	7.1 x 10 <sup>-6</sup> /K (at 273 K)
Thermal Conductivity	Data not available	18 W/(m·K) (at 298 K)
Mechanical Properties		
Density	4.54 g/cm <sup>3</sup>	5.27 g/cm <sup>3</sup>
Knoop Hardness	Data not available	120
Young's Modulus	Data not available	67.2 GPa

## **Experimental Protocols**

Accurate characterization of IR window materials is crucial for their effective application. Below are detailed methodologies for key experiments used to determine the properties listed in the comparison table.

#### **Infrared Transmission Measurement**

Objective: To determine the spectral range over which the material transmits infrared radiation and to quantify the percentage of transmission.

Methodology: A common method involves using a Fourier Transform Infrared (FT-IR) spectrometer.



- Sample Preparation: The material to be tested is cut and polished into a flat, parallel window
  of a known thickness.
- Instrumentation: An FT-IR spectrometer equipped with a suitable infrared source (e.g., Globar), beamsplitter (e.g., KBr), and detector (e.g., DTGS or MCT) is used.
- Measurement:
  - A background spectrum is collected with an empty sample holder to account for the atmospheric and instrumental response.
  - The sample is then placed in the sample holder in the path of the IR beam.
  - The sample spectrum is recorded.
- Data Analysis: The transmittance spectrum is calculated by rationing the sample spectrum to
  the background spectrum. The resulting spectrum shows the percentage of light transmitted
  through the sample as a function of wavelength or wavenumber. For diffuse samples, an
  integrating sphere is used to collect scattered transmitted light.

#### **Refractive Index Measurement**

Objective: To determine the refractive index of the material at specific infrared wavelengths.

Methodology: The minimum deviation method using a prism spectrometer is a precise technique.

- Sample Preparation: A prism is fabricated from the material with a precisely known apex angle.
- Instrumentation: A goniometer-spectrometer with a monochromatic infrared source (e.g., a tunable IR laser or a monochromator with a broadband source) and an infrared detector is used.
- Measurement:
  - The prism is placed on the spectrometer table.



- The angle of minimum deviation for a specific wavelength is found by rotating the prism and observing the refracted beam.
- The angle of the prism and the angle of minimum deviation are measured.
- Data Analysis: The refractive index (n) is calculated using the formula: n = sin((A + Dm)/2) / sin(A/2) where A is the apex angle of the prism and Dm is the angle of minimum deviation.

#### **Thermal Expansion Measurement**

Objective: To determine the coefficient of thermal expansion (CTE), which describes how the material's size changes with temperature.

Methodology: A push-rod dilatometer is a common instrument for this measurement.

- Sample Preparation: A sample of the material with a known length is prepared, typically in the shape of a rod or a rectangular bar.
- Instrumentation: A dilatometer consisting of a furnace or environmental chamber to control the sample's temperature, a push rod that rests against the sample, and a displacement sensor (e.g., a linear variable differential transformer LVDT) to measure the change in length of the push rod.
- Measurement:
  - The sample is placed in the dilatometer.
  - The temperature of the sample is ramped over the desired range at a controlled rate.
  - The change in the sample's length is continuously recorded by the LVDT as a function of temperature.
- Data Analysis: The CTE is calculated from the slope of the length change versus temperature curve, normalized by the initial length of the sample.

### **Thermal Conductivity Measurement**

Objective: To measure the ability of the material to conduct heat.



Methodology: The laser flash analysis (LFA) is a widely used non-contact method.

- Sample Preparation: A small, thin, disc-shaped sample is prepared. The surfaces are often coated with a thin layer of graphite to enhance absorption of the laser pulse and emission of thermal radiation.
- Instrumentation: The LFA apparatus consists of a high-intensity, short-duration laser pulse source, a furnace to control the sample temperature, and an infrared detector to measure the temperature rise on the rear surface of the sample.
- Measurement:
  - The sample is placed in the furnace at the desired temperature.
  - The front face of the sample is irradiated with a single laser pulse.
  - The IR detector records the temperature change on the rear face of the sample as a function of time.
- Data Analysis: The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage (typically 50%) of the maximum temperature rise. The thermal conductivity is then calculated using the equation: k = α · ρ · Cp where k is the thermal conductivity, α is the thermal diffusivity, ρ is the density, and Cp is the specific heat capacity.

### **Knoop Hardness Measurement**

Objective: To determine the hardness of the material, which is an indicator of its resistance to scratching and abrasion.

Methodology: Microindentation hardness testing using a Knoop indenter.

- Sample Preparation: The surface of the material is polished to a smooth, flat finish.
- Instrumentation: A microhardness tester equipped with a Knoop diamond indenter and a microscope for measuring the indentation size.
- Measurement:

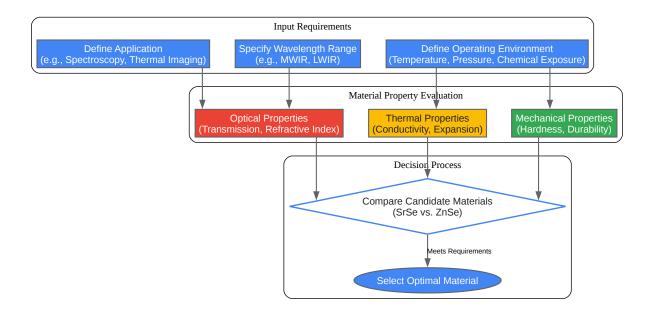


- A specific load is applied to the indenter, which is then pressed into the surface of the material for a set dwell time.
- The indenter is removed, leaving a rhomb-shaped indentation.
- The length of the long diagonal of the indentation is measured using the microscope.
- Data Analysis: The Knoop hardness number (HK) is calculated using the formula: HK = F / (d² · c) where F is the applied load, d is the length of the long diagonal, and c is a constant related to the shape of the indenter.

# Visualization of Selection and Experimental Workflow

To further aid in the understanding of material selection and characterization, the following diagrams illustrate key processes.

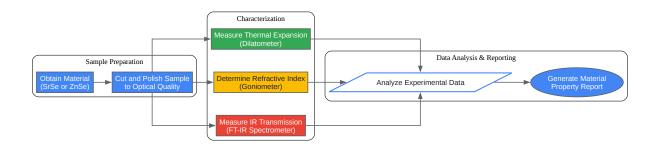




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Caption: Logical workflow for selecting an infrared window material.





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Caption: General experimental workflow for IR material characterization.

### Conclusion

Based on the currently available data, Zinc Selenide (ZnSe) remains the more characterized and reliable choice for a wide range of infrared window applications. Its well-documented optical, thermal, and mechanical properties provide a high degree of confidence for designers and researchers.

**Strontium Selenide** (SrSe) shows some promise, particularly given its use in IR-transmitting glasses. Its high melting point is also a favorable characteristic. However, the lack of comprehensive experimental data on its performance as a standalone IR window material makes it a higher-risk option for critical applications. Further research and experimental characterization of optical-grade SrSe are necessary to fully assess its potential as a viable alternative or complementary material to ZnSe in the field of infrared optics. Researchers considering SrSe for novel applications should be prepared to undertake the detailed characterization studies outlined in the experimental protocols section of this guide.



 To cite this document: BenchChem. [A Comparative Guide to Infrared Window Materials: Strontium Selenide vs. Zinc Selenide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072170#strontium-selenide-vs-zinc-selenide-for-infrared-windows]

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